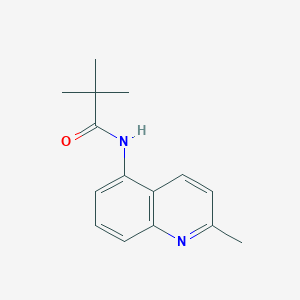![molecular formula C18H17Cl2N3O2S B278075 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide, also known as DiBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DiBAC is a synthetic compound that is used as a fluorescent probe to measure changes in membrane potential in cells.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to measure changes in membrane potential in cells. This is achieved by incorporating the compound into the cell membrane, where it can detect changes in the electric potential across the membrane. 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has also been used to study the effects of various drugs on membrane potential, as well as to investigate the mechanisms of action of ion channels and transporters.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide involves its incorporation into the cell membrane, where it can detect changes in membrane potential. The compound is positively charged, allowing it to interact with the negatively charged phospholipid head groups in the membrane. When the membrane potential changes, the charge on 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide also changes, causing a shift in its fluorescence emission spectrum. This shift can be detected using fluorescence microscopy or spectroscopy, allowing researchers to monitor changes in membrane potential in real-time.
Biochemical and Physiological Effects:
2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide has been shown to have minimal biochemical and physiological effects on cells. It does not affect cell viability or proliferation, and it does not alter the function of ion channels or transporters. However, it is important to note that 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide is a synthetic compound and may not accurately represent the behavior of endogenous membrane potential probes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide is its high sensitivity and specificity for changes in membrane potential. It is also easy to use and can be incorporated into a wide range of cell types and experimental systems. However, there are some limitations to its use in lab experiments. For example, 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide is a synthetic compound and may not accurately represent the behavior of endogenous membrane potential probes. Additionally, its fluorescence emission spectrum can be affected by environmental factors such as pH and temperature, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research involving 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide. One area of interest is the development of new, more sensitive membrane potential probes that can be used in a wider range of experimental systems. Another area of research is the investigation of the effects of different drugs on membrane potential, particularly in the context of drug discovery and development. Additionally, 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide could be used to study the mechanisms of action of ion channels and transporters in greater detail, potentially leading to the development of new therapeutic targets.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with isobutyryl chloride and then with thiourea. The resulting compound is then reacted with 4-aminophenylamine to form 2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide. The purity of the final compound is confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Fórmula molecular |
C18H17Cl2N3O2S |
|---|---|
Peso molecular |
410.3 g/mol |
Nombre IUPAC |
2,4-dichloro-N-[4-(2-methylpropanoylcarbamothioylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-10(2)16(24)23-18(26)22-13-6-4-12(5-7-13)21-17(25)14-8-3-11(19)9-15(14)20/h3-10H,1-2H3,(H,21,25)(H2,22,23,24,26) |
Clave InChI |
UYUHOQMBNQQWTH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
